

Spectroscopic Profile of 2-Chlorophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorophenyl isothiocyanate

Cat. No.: B1581284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Chlorophenyl isothiocyanate** (CAS No: 2740-81-0), a key intermediate in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-Chlorophenyl isothiocyanate**. The data presented below were obtained from solution-state NMR experiments.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.41–7.43	m	-	1H, Ar-H
7.19–7.25	m	-	3H, Ar-H

Note: The assignments are based on the expected splitting patterns and chemical shifts for a substituted benzene ring.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
134.2	Ar-C
131.0	Ar-C
129.6	Ar-C
129.1	Ar-C
126.9	Ar-C
126.6	Ar-C
125.6	Ar-C

Note: The isothiocyanate carbon (N=C=S) signal is often broad and may be difficult to observe.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **2-Chlorophenyl isothiocyanate** exhibits several key absorption bands.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3036, 3016, 2995	C-H stretching (aromatic)	-
2075	-N=C=S asymmetric stretching	Strong
1588	C=C stretching (aromatic ring)	-
1483	C=C stretching (aromatic ring)	-
1435, 1133	C-H in-plane bending	-
815, 728	C-H out-of-plane bending	-
751	C-Cl stretching	-

Note: The isothiocyanate group is characterized by a strong and sharp absorption band in the 2000-2200 cm⁻¹ region.[1]

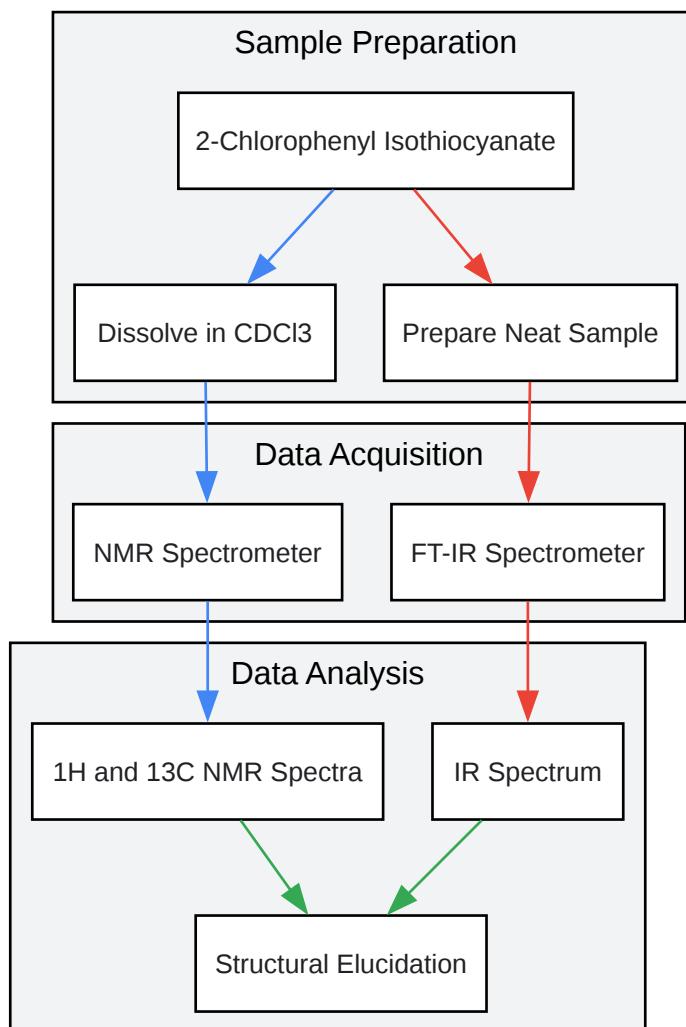
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of **2-Chlorophenyl isothiocyanate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AV300, operating at the appropriate frequencies for the respective nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.


Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-Chlorophenyl isothiocyanate**, the IR spectrum can be obtained from a neat thin film of the sample between two potassium bromide (KBr) plates.[2]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker VECTOR-22.^[2] The data is typically collected over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Chlorophenyl isothiocyanate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalpapers.com [chemicalpapers.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorophenyl Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581284#spectroscopic-data-for-2-chlorophenyl-isothiocyanate-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com